Product packaging for Ricasetron(Cat. No.:CAS No. 117086-68-7)

Ricasetron

Cat. No.: B1680625
CAS No.: 117086-68-7
M. Wt: 313.4 g/mol
InChI Key: ILXWRFDRNAKTDD-GOOCMWNKSA-N
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Description

Historical Context of Ricasetron in 5-HT3 Receptor Antagonism Research

The history of 5-HT3 receptor antagonism research is closely linked to the understanding of serotonin's role in various physiological processes, including the vomiting reflex. Early in the 1970s, researchers identified that certain compounds, like metoclopramide (B1676508) and cocaine, exhibited weak antagonistic effects at the 5-HT3 receptor. wikipedia.orgamegroups.org This finding spurred further investigation into more potent and selective agents. The development of the first truly selective 5-HT3 receptor antagonist, MDL 72222, marked a key milestone. wikipedia.org

The early 1990s saw the introduction of the first selective 5-HT3 receptor antagonists for clinical use, often referred to as "setrons." wikipedia.orgamegroups.orghealthengine.com.au Ondansetron (B39145) and granisetron (B54018) were among the first to be approved, followed by others like tropisetron (B1223216) and dolasetron (B1670872). wikipedia.orgamegroups.org These compounds revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). wikipedia.orgamegroups.orghealthengine.com.au

This compound emerged within this wave of research into novel 5-HT3 receptor antagonists. While other "setrons" progressed to clinical application, this compound was explored in preclinical studies for its potential properties. It was identified as a potent, selective, and long-acting 5-HT3 receptor antagonist. wikipedia.orgiiab.me Although it demonstrated antiemetic effects similar to other 5-HT3 antagonists, research also indicated it possessed anxiolytic properties, notably stronger than some related drugs. wikipedia.orgiiab.me Despite these findings, this compound was not ultimately developed for medical use. wikipedia.orgiiab.me

Scope and Significance of this compound in Academic Inquiry

This compound's significance in academic inquiry lies primarily in its contribution to the broader understanding of 5-HT3 receptor pharmacology and the potential therapeutic applications beyond emesis control. Its characterization as a potent and selective antagonist provided researchers with a tool to further investigate the distribution, function, and pharmacological profile of 5-HT3 receptors in various physiological and pathological contexts.

Studies involving this compound have contributed to understanding the role of 5-HT3 receptors in the central and peripheral nervous systems. Research has shown that 5-HT3 receptors are present in key areas involved in the vomiting reflex, such as the solitary tract nucleus (STN) and the chemoreceptor trigger zone (CTZ). wikipedia.orgamegroups.org They are also found in other brain regions, including the hippocampus and prefrontal cortex, suggesting roles in mood regulation and other neurological functions. researchgate.netnih.gov

The investigation of this compound's anxiolytic effects in preclinical models, distinct from its antiemetic activity, highlighted the potential of targeting 5-HT3 receptors for psychiatric disorders. wikipedia.orgiiab.menih.gov This line of research, which also involves other 5-HT3 antagonists, has suggested that these receptors may be relevant targets for the treatment of anxiety and depression. researchgate.netnih.gov For instance, studies have indicated that 5-HT3 receptor antagonists can exhibit antidepressant-like activities in non-clinical models. researchgate.netnih.gov

Furthermore, research utilizing compounds like this compound has helped to elucidate the complex nature of 5-HT3 receptors, including their structure as ligand-gated ion channels and the existence of different subunits (HTR3A, HTR3B, HTR3C, HTR3D, and HTR3E) which can form homomeric or heteromeric receptors with varying properties and tissue distribution. amegroups.orgwikipedia.org Understanding the binding affinity and activity of different antagonists, such as this compound, has been crucial in differentiating the pharmacological profiles within the "setron" class. wikipedia.orgamegroups.org

While specific detailed research findings solely focused on this compound's binding affinity compared to a wide range of other antagonists in a single comprehensive table were not extensively detailed in the search results, the literature indicates that different 5-HT3 antagonists exhibit variations in receptor binding affinity and duration of effect. wikipedia.orgamegroups.org this compound was noted for its potency and long duration of action in preclinical studies. wikipedia.orgiiab.me

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O B1680625 Ricasetron CAS No. 117086-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWRFDRNAKTDD-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028553
Record name 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117086-68-7
Record name Ricasetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117086687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R92JB88O88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Mechanism of Action of Ricasetron

Ricasetron as a Selective 5-HT3 Receptor Antagonist

This compound is characterized as a selective antagonist at the serotonin (B10506) 5-HT3 receptor. iiab.mewikipedia.orgncats.ioadooq.commedkoo.com By blocking the action of serotonin at these receptors, this compound interferes with the signaling pathways that can trigger nausea and vomiting. ontosight.ai This antagonism is crucial for its antiemetic potential. ontosight.ai

Receptor Binding Affinity and Selectivity

This compound has been shown to potently antagonize neural responses activated by 5-HT3 receptors. iiab.mewikipedia.org While specific quantitative data on binding affinity (such as Ki values) for this compound across a broad range of receptors were not extensively detailed in the search results, its classification as a selective 5-HT3 antagonist implies a higher affinity for the 5-HT3 receptor compared to other receptor types. iiab.mewikipedia.orgncats.ioadooq.commedkoo.com Studies have indicated its high potency and selectivity for the 5-HT3 receptor. iiab.mewikipedia.orgmedkoo.com

Ligand-Gated Ion Channel Modulation

The 5-HT3 receptor is a ligand-gated ion channel. researchgate.net As an antagonist, this compound modulates the function of this channel by preventing serotonin from binding and activating it. This blockade inhibits the influx of ions that would normally occur upon receptor activation, thereby disrupting downstream signaling. This action is fundamental to the mechanism by which 5-HT3 receptor antagonists exert their effects.

Comparative Analysis with Other Serotonin Receptor Antagonists

Neuropharmacological Mechanisms of this compound

Beyond its antiemetic effects mediated by peripheral and central 5-HT3 receptors, this compound's neuropharmacological profile includes potential anxiolytic properties. iiab.mencats.io This suggests involvement in neural circuits beyond the vomiting reflex pathway.

Central Nervous System Receptor Distribution and Localization

Hippocampal Serotonergic and GABAergic Interactions

In the hippocampus, 5-HT3 receptors are present and are believed to be involved in modulating neurotransmission. researchgate.netnih.gov While hippocampal 5-HT3 receptors may not be tonically activated, studies suggest that 5-HT3 receptor antagonists like this compound can influence serotonin levels induced by selective serotonin reuptake inhibitors (SSRIs). nih.gov Furthermore, 5-HT3 receptors are known to regulate the release of other neurotransmitters, including gamma-aminobutyric acid (GABA) and dopamine (B1211576), in specific brain regions. nih.gov Cortical 5-HT3 receptors appear to be located both presynaptically on 5-HT neurons and postsynaptically on GABAergic interneurons. researchgate.netnih.gov Stimulation leading to serotonin release can target postsynaptic 5-HT3 receptors, activating GABAergic interneurons, which in turn inhibit pyramidal cells and reduce the firing rate of dorsal raphe serotonergic neurons. researchgate.netnih.gov This highlights a potential interaction between serotonergic and GABAergic systems mediated by 5-HT3 receptors in brain regions like the hippocampus and cortex, which could be relevant to the observed anxiolytic-like effects of this compound.

Prefrontal Cortical Circuitries

The prefrontal cortex (PFC) is a brain region critical for higher-order executive functions, including cognitive processing, working memory, and behavioral flexibility. mit.educolorado.edunih.gov Serotonergic neurotransmission significantly modulates the function of PFC circuitries. nih.govacs.org 5-HT₃ receptors are present within the PFC, where they are predominantly localized on GABAergic interneurons. nih.govresearchgate.net Cortical 5-HT₃ receptors appear to be situated both presynaptically on 5-HT neurons and postsynaptically on GABAergic interneurons. researchgate.net Activation of postsynaptic 5-HT₃ receptors by serotonin released from the dorsal raphe nucleus can lead to the activation of GABAergic interneurons. researchgate.net These interneurons, in turn, inhibit pyramidal cells, which can reduce the firing rate of dorsal raphe neurons. researchgate.net In the neocortex, a substantial majority of cells expressing 5-HT₃ receptors are GABAergic neurons. nih.govresearchgate.net Specifically, in the prefrontal cortex, primarily the 5-HT₃A receptor subunit seems to be expressed. nih.gov

Dorsal Raphe Nucleus and Ventral Tegmental Area Interactions

The dorsal raphe nucleus (DRN) is a primary source of serotonergic neurons that project to various brain regions, including the ventral tegmental area (VTA). nih.govfrontiersin.orgnih.gov This neural pathway, connecting the DRN and VTA, is implicated in regulating wakefulness and transmitting reward signals. nih.govnih.govplos.org The VTA is a heterogeneous region containing dopaminergic, glutamatergic, and GABAergic neurons, and it is a key component of the brain's reward circuitry. nih.govwikipedia.org DRN serotonergic afferents in the VTA show higher activity during wakefulness compared to NREM and REM sleep. nih.gov While optogenetic activation of DRN serotonergic terminals in the VTA during NREM sleep has been shown to increase glutamatergic neuronal firing and decrease dopaminergic neuronal firing, it did not influence GABAergic neuronal firing under these specific conditions. nih.gov The VTA receives glutamatergic inputs from the DRN, and this glutamatergic neurotransmission, particularly acting on GluN2C NMDA receptors in the VTA, appears to relay a reward signal initiated by DRN stimulation. plos.org

Modulation of Neurotransmitter Systems

This compound, as a 5-HT₃ receptor antagonist, influences various neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways. nih.govresearchgate.netguidetomalariapharmacology.org

Serotonergic Neurotransmission

This compound acts as a selective antagonist at the 5-HT₃ receptor. wikipedia.orgiiab.me The serotonergic system is widely distributed and plays crucial roles in both the central and peripheral nervous systems. nih.gov 5-HT₃ receptors are the only ligand-gated ion channels within the serotonin receptor family. nih.govresearchgate.net Antagonism of 5-HT₃ receptors by compounds like this compound can facilitate serotonergic neurotransmission. nih.gov It is hypothesized that blocking 5-HT₃ receptors may increase the availability of serotonin at other receptor sites, such as 5-HT₁A/₁B receptors, which are involved in mood and behavior regulation. nih.gov Preclinical studies have shown that the 5-HT₃ receptor antagonist this compound can block the reduction in hippocampal transmission induced by the 5-HT₃ receptor agonist 2-Me-5-HT in vivo. nih.govresearchgate.net

Dopaminergic Systems

Dopaminergic neurotransmission, particularly within the mesolimbic pathway originating in the VTA, is implicated in affective disorders and reward mechanisms. nih.govwikipedia.orggoogle.com 5-HT₃ receptors have been reported to regulate the release of various neurotransmitters, including dopamine, in specific brain areas. nih.gov Research investigating the DRN-VTA pathway has shown that optogenetic activation of DRN serotonergic terminals in the VTA can decrease dopaminergic neuronal firing during NREM sleep. nih.gov This suggests an intricate interaction between serotonergic input from the DRN and dopaminergic neuron activity in the VTA, which can be modulated by 5-HT₃ receptor activity.

GABAergic Interneurons

GABAergic interneurons are critical for regulating neuronal activity and are found in various brain regions, including the hippocampus and prefrontal cortex. nih.govresearchgate.netfrontiersin.org 5-HT₃ receptors are expressed on a significant population of these interneurons. nih.govresearchgate.net In the neocortex, over 90% of cells expressing 5-HT₃ receptors are GABAergic neurons. nih.govresearchgate.net Stimulation of 5-HT₃ receptors can depolarize hippocampal interneurons and trigger the release of GABA. nih.gov This effect is rapid in onset and subject to desensitization. nih.gov The interaction between serotonergic signaling via 5-HT₃ receptors and GABAergic interneurons plays a role in regulating neuronal circuits, including those in the prefrontal cortex that are essential for complex behaviors. frontiersin.org 5-HT₃ receptors are known to regulate the release of GABA. nih.gov

Peripheral Mechanisms and Visceral Hypersensitivity Modulation

Visceral hypersensitivity (VH) is a prominent characteristic of functional gastrointestinal disorders such as irritable bowel syndrome (IBS). ageb.bejnmjournal.orgfrontiersin.orgmdpi.com VH involves a decreased threshold for perceiving stimuli from the gastrointestinal tract. jnmjournal.org This can arise from alterations at both peripheral and central levels. ageb.bejnmjournal.org Peripheral mechanisms contributing to VH include the sensitization of afferent nerves by mediators released from immune cells (like mast cells) and enterochromaffin cells in the mucosal wall. ageb.be The enteric nervous system (ENS), which controls gut motility and engages in bidirectional communication with the central nervous system via the brain-gut axis, also plays a role. mdpi.com Serotonin receptors are involved in the perception of visceral pain. jnmjournal.org Given the presence of 5-HT₃ receptors in the peripheral nervous system nih.govresearchgate.net and their involvement in modulating neurotransmission, antagonism of these receptors by this compound could potentially influence peripheral afferent signaling and contribute to the modulation of visceral hypersensitivity, although specific detailed research findings on this compound's direct effects on peripheral mechanisms of VH were not extensively detailed in the provided snippets beyond its general classification as a 5-HT₃ antagonist with potential relevance to conditions involving these receptors.

Pharmacokinetic and Metabolic Research on this compound

Following administration, this compound is absorbed and distributed throughout the body ontosight.ai. Its metabolism and excretion are primarily handled by the hepatic and renal systems, respectively ontosight.ai.

While detailed pharmacokinetic data tables were not extensively available in the search results, the information indicates that the compound undergoes hepatic and renal metabolism and excretion ontosight.ai.

Interactive Data Table: Receptor Binding Affinity

Here is an interactive table showing the binding affinity of this compound for the 5-HT₃A receptor based on available data:

Preclinical Research on Ricasetron

In Vitro Pharmacological Studies

In vitro studies are crucial for understanding the fundamental interactions of a compound with its biological targets, such as receptors.

Receptor Binding Assays

Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. Ricasetron has been characterized as a selective antagonist at the serotonin (B10506) 5-HT3 receptor. Studies have investigated its binding to 5-HT3 receptors, often in comparison to other known antagonists. This compound is represented on PubChem by CID 71785 guidetomalariapharmacology.org. The hydrochloride salt of this compound has a PubChem CID of 178563 nih.gov. Data indicates a high binding affinity for this compound at the 5-HT3 receptor, with a reported pKi value of 8.2 for the human 5-HT3A receptor expressed in mammalian cells guidetopharmacology.org. This pKi value indicates a potent affinity.

CompoundTarget ReceptorSpeciesAssay TypeValueUnitCitation
This compound5-HT3AHumanRadioligand Binding8.2pKi guidetopharmacology.org

Electrophysiological Characterization of 5-HT3 Receptor Activity

Electrophysiological studies examine how a compound affects the functional activity of ion channels like the 5-HT3 receptor, which is a ligand-gated ion channel permeable to cations such as Na+, K+, and Ca2+. nih.govmdpi.com Activation of 5-HT3 receptors leads to a rapid membrane depolarization mediated by cation flow. nih.gov this compound has been shown to potently antagonize neural responses activated by 5-HT3 receptors in electrophysiological studies. medkoo.com This antagonistic action means that this compound blocks the effects of serotonin or other agonists at the 5-HT3 receptor. In vivo, this compound blocks the reduction in hippocampal transmission induced by the 5-HT3 receptor agonist 2-Me-5-HT. nih.gov Studies also suggest that 5-HT3 receptor antagonists like this compound can reverse the suppressant effect induced by 5-HT in prefrontal pyramidal cells. researchgate.net

In Vivo Animal Model Studies

In vivo studies in animal models are used to assess the behavioral and physiological effects of a compound within a living system. Rodents, such as rats and mice, are commonly used in neuroscience research due to their genetic tractability and behavioral repertoire. mdpi.com

Behavioral Neuroscience Investigations

Behavioral neuroscience investigations explore the impact of compounds on various behaviors relevant to neurological and psychiatric conditions. This compound has been investigated in animal models for its effects on behavior, particularly in the context of anxiety. wikipedia.orguni.lunih.gov

This compound has demonstrated anxiolytic-like properties in various rodent models of anxiety. wikipedia.orguni.luiiab.melww.compatsnap.com These models are designed to evoke anxiety-like behaviors in animals, and the effectiveness of a compound is measured by its ability to reduce these behaviors. Common tests include the elevated plus maze (EPM) and the light/dark box. nih.govscielo.br The elevated plus maze is based on rodents' innate aversion to open, elevated spaces, and anxiolytic compounds typically increase the time spent in the open arms. scielo.brcriver.comdergipark.org.tr The light/dark box utilizes the rodent's aversion to brightly lit areas, with anxiolytics increasing time spent in the light compartment. nih.govscielo.brfrontiersin.org this compound has been reported as a potent anxiolytic agent in these preclinical models. nih.govresearchgate.net

Animal ModelSpeciesKey FindingCitation
Elevated Plus MazeRodentDemonstrated anxiolytic-like properties. scielo.brcriver.comdergipark.org.tr
Light/Dark BoxRodentDemonstrated anxiolytic-like properties. nih.govscielo.brfrontiersin.org
Other Anxiety ModelsRodentReported as a potent anxiolytic agent. nih.govresearchgate.net

Studies have also investigated the effects of this compound on social behavior in animal models. Social behavior in animals encompasses interactions among individuals of the same species, including social recognition and social interaction. nih.govneuroquantology.com While the primary focus on this compound's behavioral effects has been its anxiolytic properties, some research has explored its impact on social interactions in mice. medkoo.com These investigations contribute to understanding the broader behavioral profile of this compound beyond anxiety.

Exploration of Memory and Cognitive Functions

Preclinical research has indicated a potential role for 5-HT3 receptor antagonists, including this compound, in modulating memory and cognitive processes. Studies suggest that 5-HT3 receptors are present in brain regions crucial for mood regulation and cognitive function, such as the hippocampus and prefrontal cortex. nih.govresearchgate.net

Activation of 5-HT3 receptors in the hippocampus can reduce hippocampal plasticity by decreasing long-term potentiation (LTP), a cellular mechanism associated with learning and memory. nih.gov Conversely, 5-HT3 receptor antagonists have been shown to increase LTP induction, which is associated with a behavioral increase in memory in preclinical models. nih.gov For instance, this compound has been observed to prevent the suppressant effect of 5-HT on the firing rate of CA1 pyramidal cells in the hippocampus, which are iontophoretically activated by glutamate (B1630785). nih.gov

Furthermore, 5-HT3 receptor antagonists may influence cognitive function by interacting with GABAergic interneurons in areas like the hippocampus and prefrontal cortex. nih.govresearchgate.net In hippocampal slices, serotonin increases the frequency and amplitude of spontaneous GABAergic inhibitory postsynaptic potentials (IPSPs), an effect that is inhibited by 5-HT3 receptor antagonists. nih.govresearchgate.net This suggests that 5-HT3 receptor agonists can depolarize hippocampal interneurons and induce GABA release, which in turn regulates the function of hippocampal cells involved in memory. nih.govresearchgate.net By blocking these receptors, antagonists like this compound may modulate GABAergic activity, potentially influencing cognitive processes.

Preclinical studies in laboratory animals have broadly suggested an important role for 5-HT3 receptor antagonists in emotion, cognition, and memory processes. semanticscholar.org The cortex and dorsal hippocampus are highlighted as key regions associated with memory function where antagonism of 5-HT3 receptors can inhibit the 5-HT modulated release of acetylcholine (B1216132) without affecting steady-state release. semanticscholar.org

Physiological and Biochemical Studies

Preclinical investigations into this compound have also delved into its physiological and biochemical effects, particularly concerning neurochemical modulations and visceral reflex modulation.

Neurochemical Modulations

This compound, as a 5-HT3 receptor antagonist, exerts its effects by blocking the binding of serotonin to the 5-HT3 receptor. semanticscholar.org This action can influence the availability of serotonin for binding to other receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2 receptors. semanticscholar.org

The modulation of neurochemical systems by 5-HT3 receptor antagonists extends beyond serotonin itself. Preclinical studies suggest their involvement in regulating neurotransmitter systems implicated in various neurological processes, including dopamine (B1211576) and GABA systems. nih.govresearchgate.net For example, 5-HT3 receptors are present on GABAergic interneurons in the hippocampus and prefrontal cortex, and their modulation can influence GABA release. nih.govresearchgate.net In the neocortex, a significant majority of cells expressing 5-HT3 receptors are GABAergic neurons. researchgate.net

While the direct effects of this compound on specific neurotransmitter levels are complex and can vary depending on the brain region and experimental conditions, the blockade of 5-HT3 receptors is understood to impact the intricate balance of neurotransmission involving serotonin, GABA, and potentially other systems like dopamine. nih.govresearchgate.net Serotonin itself is known to modulate glutamate and GABA transmission and can affect dopamine release. nih.gov

Visceral Reflex Modulation

The 5-HT3 receptor is also present in the peripheral nervous system, including the gastrointestinal tract, where it plays a role in regulating visceral functions and reflexes. nih.govsemanticscholar.org Visceral reflexes involve a complex interplay between sensory input from internal organs, processing centers in the central and autonomic nervous systems, and motor output to effector organs like smooth muscle and glands. justintimemedicine.comoregonstate.education

The gastrocolic reflex, for instance, is a physiological reflex that controls the motility of the colon in response to the presence of food in the stomach and small intestine. nih.govpressbooks.publibretexts.org Alterations in this reflex have been implicated in conditions like irritable bowel syndrome (IBS). nih.gov 5-HT3 receptors are involved in the regulation of gastrointestinal signaling. semanticscholar.org

While direct preclinical studies specifically detailing this compound's effects on visceral reflexes were not extensively found, the known role of 5-HT3 receptor antagonists in modulating gastrointestinal function provides a basis for understanding its potential influence. Other 5-HT3 receptor antagonists, such as ondansetron (B39145), have been shown to decrease the tonic response to stretch in the gut, providing evidence for their role in modulating visceral sensitivity and reflexes. nih.gov Given that this compound is also a selective 5-HT3 receptor antagonist, it is plausible that it may exert similar modulatory effects on visceral reflex pathways in preclinical settings. medkoo.com Visceral afferent pathways serve as an "alarm" system, and their modulation can influence conscious perception and motor responses in the gut. justintimemedicine.comtheromefoundation.org

Preclinical studies on 5-HT3 receptor antagonists collectively suggest their involvement in modulating gastrointestinal motility and sensation, which are key components of visceral reflexes. semanticscholar.orgtheromefoundation.org

Clinical Research and Therapeutic Potential of Ricasetron

Clinical Development Phases and Research Trajectory

The clinical development of pharmaceutical compounds typically progresses through several phases: discovery, preclinical studies, and then Phase 1, Phase 2, and Phase 3 clinical trials before potential regulatory approval and post-market surveillance (Phase 4) curefa.orgtghn.org. Phase 0 studies, also known as exploratory IND studies, may be conducted prior to Phase 1 to gather preliminary pharmacokinetic and pharmacodynamic data in a small number of human subjects tracercro.commedinstitute.com. Phase 1 trials primarily assess safety and dosage in a small group of healthy volunteers or patients curefa.orgmedinstitute.com. Phase 2 trials, often divided into Phase 2a and 2b, focus on evaluating efficacy and further assessing safety in a larger patient population with the target condition medinstitute.comlindushealth.com. Phase 2a trials are typically proof-of-concept studies, while Phase 2b trials are larger and aim to determine the optimal dose lindushealth.com. Phase 3 trials are large-scale, multi-center studies designed to confirm efficacy and safety in a large patient cohort, providing pivotal data for regulatory submission curefa.org.

Ricasetron (also known as BRL-46470) has been investigated for its pharmacological properties, including its potent and selective antagonism of the 5-HT₃ receptor iiab.mewikipedia.org. While it has demonstrated antiemetic and anxiolytic effects in research, it has not been developed for medical use iiab.mewikipedia.org. Research associated with this compound has reached Phase 2 clinical trial stages for indications such as anxiety disorders and nausea patsnap.com.

Efficacy Research in Emesis Management

This compound's action as a 5-HT₃ receptor antagonist is the basis for its investigation in the management of nausea and vomiting ontosight.ai. 5-HT₃ receptors are located in the vomiting center of the brain and in the gastrointestinal tract, and blocking these receptors can prevent the initiation of the vomiting reflex ontosight.ai. This mechanism is relevant to both chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) ontosight.ai.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Chemotherapy is frequently associated with nausea and vomiting, which can significantly impact a patient's quality of life and adherence to treatment nih.govnih.gov. The severity of CINV depends on the emetogenic risk of the chemotherapy regimen, categorized as high, moderate, low, or minimal nih.gov. 5-HT₃ receptor antagonists are a key class of antiemetics used for CINV prophylaxis nih.govnih.gov.

Research into the efficacy of 5-HT₃ receptor antagonists for CINV has shown varying degrees of success depending on the specific agent and the emetogenicity of the chemotherapy nih.govnih.gov. Studies have explored the effectiveness of different 5-HT₃ antagonists, often in combination with other antiemetic agents like neurokinin-1 receptor antagonists and corticosteroids, particularly for moderately and highly emetogenic chemotherapy nih.gov. While the search results mention this compound in the context of CINV research, detailed clinical trial data specifically on this compound's efficacy in preventing CINV compared to placebo or other active treatments were not extensively provided in the snippets. However, the mechanism of action suggests potential utility in this area, consistent with other 5-HT₃ antagonists.

Postoperative Nausea and Vomiting (PONV)

PONV is a common complication following surgery and general anesthesia, influenced by factors such as patient history, surgery type, and anesthetic agents used rch.org.au. Like CINV, PONV is mediated, in part, by serotonin (B10506) acting on 5-HT₃ receptors ontosight.airch.org.au. 5-HT₃ receptor antagonists are also utilized for PONV prophylaxis and treatment rch.org.au.

Studies on other 5-HT₃ antagonists, such as ramosetron (B134825) and tropisetron (B1223216), have demonstrated efficacy in preventing PONV nih.govekja.orgnih.gov. For example, a meta-analysis on ramosetron found it effective in preventing PONV in adults and children undergoing surgery with general anesthesia nih.govekja.org. Tropisetron has also shown to significantly reduce emetic episodes in patients with established PONV after surgery nih.gov. Given this compound's similar mechanism of action as a 5-HT₃ antagonist, research into its potential for PONV management aligns with the established therapeutic approach for this condition ontosight.ai. The search results indicate this compound has been investigated in clinical trials for nausea, which would encompass PONV patsnap.com.

Investigation of Anxiolytic and Antidepressant Effects

Beyond its antiemetic properties, this compound has also been investigated for potential anxiolytic (anti-anxiety) and antidepressant effects iiab.mewikipedia.org. This is notable because while other 5-HT₃ antagonists primarily focus on emesis control, this compound has shown significantly stronger anxiolytic effects in some research compared to related drugs iiab.mewikipedia.org.

Clinical Studies in Anxiety Disorders

Anxiety disorders are a group of mental health conditions characterized by excessive worry and fear centerwatch.com. Current treatments often include pharmacotherapy, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines usp.brnih.gov. However, there is ongoing research into alternative agents with potentially different profiles usp.brnih.gov.

This compound has been explored in clinical studies for anxiety disorders patsnap.com. While specific details of these clinical studies were not extensively available in the provided snippets, the fact that it reached Phase 2 trials for anxiety indicates that initial research showed sufficient promise to warrant further investigation in human subjects patsnap.com. The anxiolytic effects of this compound have been described as significantly stronger than other related drugs in some contexts iiab.mewikipedia.org.

Evaluation of Antidepressant-Like Activity

Depression is a mood disorder characterized by persistent sadness and loss of interest nih.gov. Evaluation of antidepressant-like activity often involves preclinical studies using animal models, such as the forced swim test and tail suspension test, which assess behaviors related to helplessness and despair nih.govmdpi.comscielo.brnih.govinnovareacademics.inmdpi.com.

Research has explored the antidepressant-like effects of various compounds in these preclinical models nih.govmdpi.comscielo.brnih.govinnovareacademics.inmdpi.comresearchgate.netfrontiersin.org. While the primary focus on this compound's antidepressant potential in the provided snippets is less detailed than its anxiolytic effects, its investigation in this area suggests that preclinical studies may have indicated such activity wikipedia.orgpatsnap.commdpi.comguidetopharmacology.org. The mechanism by which 5-HT₃ antagonism might contribute to antidepressant effects is an area of scientific inquiry, although SSRIs, which target serotonin transporters, are a primary class of antidepressants nih.gov. The search results link this compound to research on antidepressant-like activity wikipedia.orgpatsnap.commdpi.comguidetopharmacology.org.

Potential in Other Therapeutic Areas

The therapeutic potential of 5-HT3 receptor antagonists extends beyond their established use as antiemetics nih.govresearchgate.net. Investigations into the broader functions of the serotonergic system, particularly the 5-HT3 receptor, have suggested roles in various physiological and pathological processes, including pain perception and addiction nih.govresearchgate.net. As a selective antagonist of this receptor, this compound's potential in these areas has been considered within the context of the pharmacological class it belongs to iiab.menih.govresearchgate.net.

Pain Management Research

Research into pain management has explored the involvement of the serotonergic system, including the 5-HT3 receptor nih.govresearchgate.net. 5-HT3 receptors are present in both the peripheral and central nervous systems and are involved in the regulation of neurotransmitter systems that can influence pain pathways nih.govresearchgate.net. Given that this compound is a potent antagonist of the 5-HT3 receptor, its potential utility in modulating pain signaling has been suggested, aligning with the broader therapeutic possibilities investigated for this class of compounds iiab.menih.govresearchgate.net. However, detailed research findings specifically on this compound in pain management models or clinical trials were not available in the provided search results.

Addiction Research

The 5-HT3 receptor has also been implicated in the neurobiology of addiction nih.govresearchgate.net. Studies on 5-HT3 receptor antagonists as a class have suggested potential in addressing aspects of addiction nih.govresearchgate.net. As a selective and potent antagonist of the 5-HT3 receptor, this compound's properties align with the pharmacological profile of compounds investigated for their effects on addictive behaviors iiab.menih.govresearchgate.net. Nevertheless, specific research findings detailing this compound's role or efficacy in addiction research were not found within the scope of the provided information.

Safety and Tolerability Research Profile

Research into the safety and tolerability of this compound is limited in the provided information, particularly concerning a comprehensive research profile. While this compound has been noted to have anxiolytic effects potentially with fewer side effects compared to benzodiazepine (B76468) anxiolytics, it has not been developed for medical use iiab.mewikipedia.org. Detailed data from clinical trials specifically assessing the safety and tolerability research profile of this compound were not available in the search results iiab.mewikipedia.org. The information available primarily characterizes it as a potent and selective 5-HT3 receptor antagonist that was not advanced for therapeutic application iiab.mewikipedia.org.

Comparative Research and Ricasetron

Ricasetron in the Context of 5-HT₃ Receptor Antagonists

This compound is characterized by its selective antagonism of the 5-HT₃ receptor. iiab.me This mechanism of action is shared with other established antiemetic drugs commonly referred to as "setrons," including ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849). wikipedia.org While they share a common target, differences exist in their chemical structures and pharmacological properties. wikipedia.org

Potency and Selectivity Comparisons

Pharmacological studies have indicated differences in the preclinical profiles of various 5-HT₃ receptor antagonists concerning potency, selectivity, dose response, and duration of action. nih.govnih.gov this compound has been described as a highly potent and selective 5-HT₃ receptor antagonist. iiab.me While direct quantitative comparisons of this compound's binding affinity or potency (e.g., IC₅₀ or pKᵢ values) against a broad panel of other 5-HT₃ antagonists were not extensively detailed in the provided information, the characterization of this compound as "highly potent" suggests a favorable interaction with the 5-HT₃ receptor. iiab.me The selectivity of 5-HT₃ receptor antagonists generally refers to their affinity within the 5-HT₃ receptor family (e.g., 5-HT₃A vs. 5-HT₃AB) and their low affinity for other receptor types, such as dopamine (B1211576), histamine, and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgguidetopharmacology.org Alosetron (B1665255), for instance, demonstrated little to no significant affinity for numerous other receptors and ion channels in selectivity studies. google.com The high selectivity is a common characteristic of this class, contributing to their specific therapeutic effects with potentially fewer off-target side effects. wikipedia.org

Differential Efficacy Across Therapeutic Indications

5-HT₃ receptor antagonists are primarily known for their antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). wikipedia.orgnih.gov Comparative clinical trials among other 5-HT₃ receptor antagonists like ondansetron, granisetron, tropisetron (B1223216), and dolasetron (B1670872) have shown largely equivalent antiemetic activity and tolerability, at least in the prevention of cisplatin-induced emesis. nih.gov For instance, a single intravenous dose of granisetron was found to be as effective as multiple or single intravenous doses of ondansetron for preventing acute nausea and emesis due to cisplatin. nih.gov

Beyond antiemetic effects, this compound has also been noted for having anxiolytic effects. iiab.me This suggests a potential differential efficacy across therapeutic indications compared to some other 5-HT₃ antagonists that are primarily utilized for their antiemetic properties. While many 5-HT₃ antagonists are used for nausea and vomiting, alosetron is specifically indicated for severe diarrhea-predominant irritable bowel syndrome (IBS) in females. wikipedia.org A network meta-analysis comparing the effectiveness of various 5-HT₃ receptor antagonists in non-constipated IBS patients indicated that this class generally performed better than control drugs. annalsgastro.gr Specifically, alosetron showed favorable performance for global symptom improvement in IBS, while ondansetron was notably superior for improving bowel habits/consistency in this patient group. annalsgastro.gr

While this compound possesses antiemetic effects similar to other 5-HT₃ antagonists, its reported significantly stronger anxiolytic effects differentiate it within this class and suggest potential applications beyond nausea and vomiting. iiab.me However, this compound has not been developed for medical use. iiab.me

Comparative Analysis with Other Anxiolytic Agents

This compound's reported anxiolytic effects invite comparison with other classes of anxiolytic agents. iiab.me Conventional anxiolytic drugs often target the GABA system, such as benzodiazepines, or influence the serotonin (B10506) system, like selective serotonin reuptake inhibitors (SSRIs). mdpi.com this compound's anxiolytic properties are mediated through 5-HT₃ receptor antagonism, a distinct mechanism compared to benzodiazepines which enhance GABAergic neurotransmission or SSRIs which increase serotonin levels by inhibiting reuptake. mdpi.com

Research has suggested that this compound exhibits anxiolytic effects significantly stronger than other related drugs and with fewer side effects than benzodiazepine (B76468) anxiolytics. iiab.me This comparative profile highlights a potential advantage of this compound in the management of anxiety, suggesting a more favorable benefit-risk profile compared to traditional benzodiazepines, which are associated with issues like dependency and cognitive impairment. mdpi.comnih.gov

Comparative studies on other anxiolytic agents demonstrate varied efficacy and tolerability profiles. For instance, a pilot study comparing tofisopam (B1682394) (a 2,3-benzodiazepine) and diazepam (a 1,4-benzodiazepine) suggested that tofisopam might be as effective as diazepam for short-term anxiety treatment but with significantly fewer adverse effects and withdrawal symptoms. mdpi.com Buspirone, a 5-HT₁A partial agonist, has shown superiority to placebo in generalized anxiety disorder (GAD) but with a smaller effect size compared to benzodiazepines and antidepressants and was not as well-tolerated in some aspects. nih.gov These comparisons underscore the diverse pharmacological landscapes of anxiolytic agents and the potential for compounds with novel mechanisms, like this compound, to offer distinct advantages.

Implications for Multimodal Pharmacological Strategies

Multimodal pharmacological strategies involve combining different medications that target various pathways to achieve enhanced therapeutic effects and potentially reduce the required dose of individual agents, thereby minimizing class-specific side effects. painweek.orgfrontiersin.orgnih.gov This approach is commonly employed in areas like pain management and enhanced recovery protocols in surgery. frontiersin.orgnih.gov

While the provided information does not explicitly detail the implications of this compound for multimodal pharmacological strategies, its distinct mechanism of action as a 5-HT₃ receptor antagonist with both antiemetic and anxiolytic properties suggests potential roles in such strategies. In contexts where both nausea/vomiting and anxiety are concerns, such as in chemotherapy or perioperative care, a multimodal approach incorporating a 5-HT₃ antagonist with anxiolytic effects like this compound could theoretically offer a more comprehensive therapeutic benefit.

Advanced Research Methodologies and Future Directions

Molecular Modeling and Structural Activity Relationship Studies

Molecular modeling and Structure-Activity Relationship (SAR) studies are crucial for understanding how Ricasetron and its analogs bind to the 5-HT3 receptor and for designing new compounds with improved properties. These computational approaches help to elucidate the key structural features required for high affinity and efficacy at the receptor.

SAR studies for 5-HT3 receptor antagonists have identified a common pharmacophore consisting of an aromatic moiety, a linking acyl group capable of hydrogen bonding, and a basic center. wikipedia.org The aromatic group, often an indole (B1671886), and the basic nitrogen are considered key pharmacophoric elements. wikipedia.org Molecular modeling, including techniques like molecular docking and pharmacophore modeling, is used to predict the binding orientation of ligands within the 5-HT3 receptor binding site. wikipedia.orgrjptonline.orgnih.gov These studies support the observed differences in activity among various antagonists and help refine pharmacophore models. wikipedia.orgjst.go.jp

Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) are employed to build mathematical models that correlate structural variations of compounds with their biological activity. rsc.orgnih.gov These models can identify critical structural factors influencing activity, such as electrostatic and hydrophobic interactions, and guide the design of novel derivatives with predicted higher activity and binding affinity. rsc.orgmdpi.com Molecular dynamics simulations further assess the stability of ligand-receptor interactions and provide insights into the dynamic behavior of these complexes. mdpi.com

Advanced Neuroimaging Techniques in this compound Research

Advanced neuroimaging techniques play a vital role in investigating the effects of compounds like this compound on brain function and in understanding the neurological basis of conditions that 5-HT3 antagonists may treat. While specific studies on this compound utilizing advanced neuroimaging were not prominently found in the search results, the application of these techniques in related neuroscience and pharmacological research provides a framework for their potential use in future this compound studies.

Techniques such as functional MRI (fMRI), Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT) offer insights into brain activity, metabolism, and receptor occupancy. nih.govmdpi.comfrontiersin.org These methods can be used to visualize the distribution of 5-HT3 receptors in the brain and observe changes in neural circuits modulated by this compound. Advanced MRI techniques like diffusion tensor imaging (DTI) and magnetic resonance spectroscopy (MRS) can provide additional structural and functional information about brain tissue. nih.govmdpi.com

Applying these techniques could help researchers understand how this compound exerts its anxiolytic effects by identifying specific brain regions and networks involved in its action. Neuroimaging could also be valuable in assessing the impact of this compound on neurotransmitter release or other physiological processes influenced by 5-HT3 receptor modulation.

Genetic Polymorphisms and Receptor Variability Research

Genetic polymorphisms in serotonin (B10506) receptor genes, including the 5-HT3 receptor, can influence receptor expression levels and function, potentially leading to variability in response to ligands like this compound. Research in this area aims to understand how genetic differences contribute to individual responses and susceptibility to conditions targeted by 5-HT3 antagonists.

Studies on genetic variations in other receptor systems, such as beta-adrenergic receptors or taste receptors, demonstrate the impact of single nucleotide polymorphisms (SNPs) on receptor function and associated physiological traits. nih.govfrontiersin.orgscielo.br For instance, polymorphisms in beta-adrenergic receptor genes have been linked to alterations in cardiac contractility and blood pressure variability. nih.gov Similarly, polymorphisms in serotonin receptor genes like HTR2A and HTR6 have been associated with differences in receptor expression and an increased risk for conditions like Alzheimer's disease, influencing cognitive performance and biomarker levels. mdpi.com

Investigating genetic polymorphisms of the 5-HT3 receptor gene (HTR3) could reveal how variations affect this compound binding affinity, receptor density, or downstream signaling pathways. This research could help identify patient populations who may be more or less likely to respond to this compound or experience specific effects, paving the way for personalized medicine approaches.

Novel Analog and Derivative Development

The development of novel analogs and derivatives of this compound is an ongoing area of research aimed at discovering compounds with improved potency, selectivity, pharmacokinetic properties, or novel therapeutic applications. This process often builds upon insights gained from SAR and molecular modeling studies.

The development of other 5-HT3 receptor antagonists, such as zatosetron, has involved extensive SAR studies to identify key structural elements contributing to potency and duration of action. nih.gov These studies have explored modifications to the core structure, such as the aroyl moiety and substituents, to optimize receptor affinity and pharmacological activity. nih.gov

For this compound, research may focus on synthesizing derivatives with modifications to its indole and azabicyclo[3.2.1]octane core structures or the linking carboxamide group. iiab.meuni.lu The goal is to create compounds that retain or enhance the desirable properties of this compound, such as its anxiolytic effects, while potentially overcoming any limitations that prevented its clinical development. High-throughput screening and in silico design play significant roles in identifying promising new chemical entities.

Unexplored Therapeutic Avenues

Beyond its known antiemetic and anxiolytic properties, this compound and other 5-HT3 receptor antagonists may hold potential in unexplored therapeutic avenues. The involvement of the serotonergic system and 5-HT3 receptors in various physiological and pathological processes suggests broader applications.

The 5-HT3 receptor is expressed in both the central and peripheral nervous systems and is involved in mediating fast excitatory synaptic transmission in various brain regions. wikipedia.org While known for their use in treating chemotherapy-induced nausea and vomiting, 5-HT3 antagonists have also been investigated for conditions like irritable bowel syndrome (IBS), migraine, schizophrenia, and anxiety. researchgate.netjst.go.jpresearchgate.net

Given this compound's potent anxiolytic effects observed in preclinical studies, further research could explore its potential in various anxiety disorders or other neuropsychiatric conditions where 5-HT3 receptor modulation may be beneficial. iiab.me The role of 5-HT3 receptors in pain pathways also suggests potential for this compound in pain management. wikipedia.org Exploring these unexplored avenues requires a deeper understanding of the specific 5-HT3 receptor subtypes involved and the downstream signaling pathways modulated by this compound in different physiological contexts. Research into understudied proteins in the human genome highlights the potential for discovering novel drug targets and therapeutic opportunities. nih.gov

Addressing Bell-Shaped Dose-Response Phenomena in Research

Some pharmacological agents, including certain antidepressants and anti-angiogenic compounds, exhibit bell-shaped or biphasic dose-response curves, where increasing the dose beyond a certain point leads to a decrease in efficacy or even opposing effects. collaborativedrug.comnih.govnih.gov Understanding and addressing this phenomenon is critical in this compound research, particularly if it displays such characteristics.

A bell-shaped dose-response implies that there is an optimal dose range for achieving the desired effect, and doses below or above this range may be less effective or have different outcomes. collaborativedrug.comnih.gov This can complicate dose selection in research studies and potential therapeutic applications.

Research into the mechanisms underlying bell-shaped dose responses for other drugs suggests various possibilities, including receptor desensitization, activation of counter-regulatory pathways, or engagement of different receptor subtypes or targets at varying concentrations. nih.govnih.gov For 5-HT3 receptor antagonists, this could involve complex interactions with the receptor-ion channel complex or downstream signaling.

If this compound exhibits a bell-shaped dose response, future research needs to meticulously characterize this relationship across different models and endpoints. Investigating the underlying mechanisms through in vitro studies, receptor binding assays at various concentrations, and functional assays can provide crucial insights. Understanding the molecular basis of this phenomenon is essential for optimizing this compound's use in research and informing the design of future analogs.

Translational Research Challenges and Opportunities

Translational research, the process of translating basic scientific discoveries into clinical applications, presents both challenges and opportunities for compounds like this compound. Despite promising preclinical findings, this compound has not reached medical use, highlighting potential hurdles in this translational pathway. iiab.mewikipedia.org

Challenges in translational research are multifaceted and can include a lack of predictive preclinical models, difficulties in demonstrating efficacy and safety in human trials, complex regulatory processes, and challenges in securing funding and industry interest. eurogct.orgresearchgate.netnih.govuvaphysicianresource.com The "valley of death" concept describes the gap between basic research and clinical implementation where many promising discoveries fail to progress. eurogct.orgresearchgate.net

For this compound, the challenges may involve identifying specific clinical indications where its unique pharmacological profile offers a significant advantage over existing therapies, designing clinical trials that effectively capture its effects, and navigating the path to regulatory approval.

Opportunities in translational research for this compound lie in leveraging advanced research methodologies to gain a deeper understanding of its mechanism of action and identify patient populations who might benefit most. Collaborative efforts between academic institutions and industry, supported by initiatives focused on accelerating translational science, can help bridge the gap between discovery and clinical application. eurogct.orgnih.govuvaphysicianresource.comfrontiersin.org Innovative clinical trial designs and improved data sharing and analysis platforms can also enhance the efficiency of the translational process. nih.govuvaphysicianresource.com

Q & A

Q. How can PICOT frameworks improve the rigor of clinical research questions on this compound?

  • Methodological Answer : Structure questions around P opulation (e.g., chemotherapy patients), I ntervention (this compound dose), C omparison (placebo/active control), O utcome (24-hour emesis frequency), and T imeframe (acute vs. chronic). This ensures clarity and reduces ambiguity in hypothesis testing .

Tables: Key Parameters for this compound Studies

Parameter Recommended Method Evidence
Receptor Binding AffinityRadioligand displacement (IC₅₀)
Blood-Brain Barrier PenetrationLC-MS/MS quantification in brain homogenates
Selectivity ValidationCompetitive binding assays + docking simulations
Longitudinal ToxicityHistopathology + serum metabolomics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.